Adepantin-1

Therapeutic Index Selectivity Index AMPad database

Adepantin-1 (Automatically Designed Peptide antibacterial is a computationally designed, 24-residue, amidated, helical, cationic antimicrobial peptide (AMP) that selectively targets Gram-negative bacteria. Its sequence, GIGKHVGKALKGLKGLLKGLGES-NH₂, is rich in glycine and lysine and was derived using the AMP-Designer algorithm, which optimizes a structure-selectivity database-derived D-descriptor to maximize the therapeutic index.

Molecular Formula
Molecular Weight
Cat. No. B1578653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdepantin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Adepantin-1 for Selective Gram-Negative Research: Compound Profile and Procurement Rationale


Adepantin-1 (Automatically Designed Peptide antibacterial 1) is a computationally designed, 24-residue, amidated, helical, cationic antimicrobial peptide (AMP) that selectively targets Gram-negative bacteria. Its sequence, GIGKHVGKALKGLKGLLKGLGES-NH₂, is rich in glycine and lysine and was derived using the AMP-Designer algorithm, which optimizes a structure-selectivity database-derived D-descriptor to maximize the therapeutic index [1]. The peptide adopts an amphipathic α-helical conformation upon membrane contact and is classified as an adepantin—a family of peptides engineered for high antibacterial selectivity with low homology to natural AMPs [2].

Why Generic Adepantin or AMP Substitution Fails: The Critical Role of Sequence Identity, Selectivity and Aggregation Propensity


Adepantin-1 cannot be trivially replaced by other adepantins, indolicidin-based peptides, or generic helical AMPs. Its sequence is less than 50 % identical to any natural or synthetic AMP, and minor motif alterations (e.g., the GKHVG→KKAVG swap in Adepantin-1a) fundamentally alter spectrum, aggregation behaviour, and membrane selectivity [1]. The peptide’s exceptionally high selectivity index (HC₅₀/MIC > 200–400) results from a precise balance of hydrophobicity, charge distribution, and amphipathicity that is highly sensitive to single-residue changes [2]. Substituting Adepantin-1 with a broad‑spectrum analog therefore risks losing the Gram‑negative specificity and low haemolytic profile that define its utility, as detailed quantitatively below.

Quantitative Differentiation of Adepantin-1: Head‑to‑Head Selectivity, Spectrum, Aggregation and Sequence Uniqueness Data


Selectivity Index (Therapeutic Index) Superiority Over the Best AMPad Database Entry

Adepantin-1 achieves a therapeutic index (TI = HC₅₀/MIC against E. coli) exceeding 200, which is significantly greater than the top AMP in the AMPad database (TI = 125) [1]. In a subsequent study, the selectivity index for Adepantin-1 against E. coli reached up to 400 [2]. This represents at least a 1.6‑fold improvement over the best natural anuran AMPs known at the time of design.

Therapeutic Index Selectivity Index AMPad database

Gram‑Negative Spectrum Restriction vs. Broad‑Spectrum Analog Adepantin‑1a

Adepantin-1 displays narrow‑spectrum activity restricted to Gram‑negative bacteria (E. coli MIC = 2–4 µM, P. aeruginosa MIC = 16 µM) [1], whereas its direct analog Adepantin‑1a (GIKKAVGKALKGLKGLLKALGES‑NH₂) exhibits broad‑spectrum activity against both Gram‑positive and Gram‑negative species [2]. The spectrum restriction is quantitatively verified: Adepantin-1 lacks measurable activity against Gram‑positive strains, while Adepantin‑1a achieves MIC values in the low µM range against the same strains.

Antibacterial Spectrum Gram‑negative selectivity Adepantin-1a

Aggregation Propensity: Larger Adepantin‑1 Clusters vs. Smaller Adepantin‑1a Clusters

All‑atom molecular dynamics simulations of twelve Adepantin‑1 peptides on an anionic membrane revealed strong clustering; towards the end of the simulation only two clusters were present, the larger containing ten or eight peptides [1]. Under identical conditions, Adepantin‑1a formed smaller clusters containing up to six peptides, with mostly four‑ to five‑peptide clusters [1]. The observed larger aggregate size for Adepantin‑1 correlates with its narrower spectrum and lower potency relative to Adepantin‑1a, supporting the hypothesis that optimal—not maximal—aggregation promotes activity.

Peptide Aggregation Molecular Dynamics Cluster Size

Sequence Uniqueness: <50 % Identity to Any Known Natural or Synthetic AMP

Adepantin‑1 was computationally designed to be less than 50 % identical to any peptide in existing AMP databases, including AMPad and the broader CAMP collection [1][2]. This low homology is a direct consequence of the AMP‑Designer algorithm and reduces the risk of cross‑reactivity with natural AMP‑binding proteins or pre‑existing resistance mechanisms. In contrast, most naturally derived or semi‑synthetic AMPs share > 70 % identity with their parent sequences.

Sequence Uniqueness Homology De Novo Design

Haemolytic Activity Advantage Over Indolicidin: HC₅₀ > 800 µM vs. ~105 µM

Adepantin‑1 exhibits exceptionally low haemolytic activity, with reported HC₅₀ values of > 800 µM against human erythrocytes [1] (alternative measurement: 480 ± 60 µM [2]). In contrast, indolicidin—a well‑studied broad‑spectrum AMP—shows an HC₅₀ of approximately 200 µg/mL (≈ 105 µM) [3]. This translates to an HC₅₀ ratio of ≥ 7.6‑fold in favour of Adepantin‑1, substantially reducing haemolytic risk in assays requiring host‑cell compatibility.

Haemolytic Activity HC50 Indolicidin

Adepantin-1: Best‑Fit Application Scenarios Based on Quantitative Selectivity and Spectrum Data


Gram‑Negative‑Selective Mechanism‑of‑Action Studies

With its narrow Gram‑negative spectrum (E. coli MIC 2–4 µM, P. aeruginosa MIC 16 µM) and demonstrated membrane‑disruptive mechanism, Adepantin‑1 is ideally suited for biophysical studies that require specific targeting of outer‑membrane anionic lipids without interference from Gram‑positive membrane interactions [1][2].

In Vivo Safety Profiling in Eukaryotic Host Models

The high selectivity index (TI > 200, up to 400) and low haemolytic activity (HC₅₀ > 800 µM) make Adepantin‑1 a strong candidate for murine or Galleria mellonella infection models where host toxicity must be minimised [1][3].

Antimicrobial Resistance‑Focused Screening Panels

Because Adepantin‑1 shares less than 50 % sequence identity with natural AMPs, it is unlikely to be affected by existing resistance mechanisms that target conserved motifs. This uniqueness supports its inclusion in panels screening for efficacy against multidrug‑resistant Gram‑negative isolates [1][4].

Computational Design and Aggregation‑Modulated AMP Libraries

Adepantin‑1’s well‑characterised aggregation propensity (clusters of 8–10 peptides on anionic membranes) provides a validated reference point for MD‑guided design of next‑generation adepantins where aggregation size is tuned to optimise activity [2][5].

Quote Request

Request a Quote for Adepantin-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.